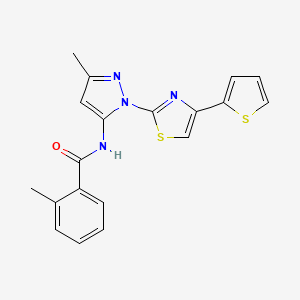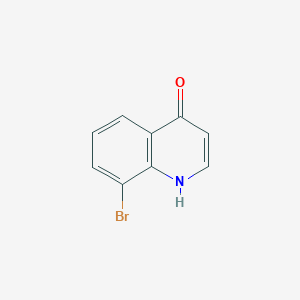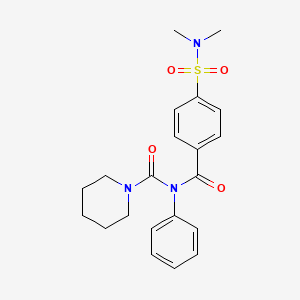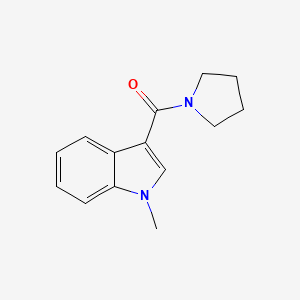![molecular formula C13H15N3O2 B2572523 N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide CAS No. 2305538-15-0](/img/structure/B2572523.png)
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, also known as MIPEP or N-[(1Z)-3-(2-Methoxyethyl)-6-(1H-indazol-6-yl)hex-1-en-1-yl]acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIPEP is a selective agonist of the CB2 receptor, which is a member of the cannabinoid receptor family, and has shown promising results in various preclinical studies.
Wirkmechanismus
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as immune modulation, inflammation, and pain. Upon activation, the CB2 receptor triggers a signaling cascade that leads to the modulation of various cellular pathways, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate various biochemical and physiological processes in animal models, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, suggesting a potential neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses without affecting other physiological processes. Another advantage is its relatively low toxicity and side effects compared to other cannabinoid compounds. However, one of the limitations of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Other potential directions include the investigation of the underlying mechanisms of N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide's effects and the identification of potential biomarkers for patient stratification and monitoring. Overall, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide represents a promising candidate for the development of novel therapeutics in various fields of research.
Synthesemethoden
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-methoxyethylamine with 2-methyl-1H-indazole-6-carboxaldehyde, followed by the reaction with 3-bromoprop-2-en-1-ol and N-acetylacetamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, immunology, and oncology. In neurology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In oncology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown antitumor effects in animal models of various types of cancer, including breast cancer and glioma.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)indazol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-13(17)15-11-5-4-10-9-14-16(6-7-18-2)12(10)8-11/h3-5,8-9H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWGGMJESWWIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)


![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)
![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)